molecular formula C10H8BrNO2 B189116 Methyl 2-(bromomethyl)-4-cyanobenzoate CAS No. 165111-46-6

Methyl 2-(bromomethyl)-4-cyanobenzoate

Cat. No.: B189116
CAS No.: 165111-46-6
M. Wt: 254.08 g/mol
InChI Key: QMLVCVLSZNSKJM-UHFFFAOYSA-N
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Description

Methyl 2-(bromomethyl)-4-cyanobenzoate is an organic compound with the molecular formula C10H8BrNO2. It is a derivative of benzoic acid and contains a bromomethyl group and a cyano group attached to the benzene ring. This compound is of interest in organic synthesis and various chemical research applications due to its unique reactivity and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(bromomethyl)-4-cyanobenzoate can be synthesized through a multi-step process. One common method involves the bromination of methyl 4-cyanobenzoate. The reaction typically uses N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(bromomethyl)-4-cyanobenzoate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides to form corresponding derivatives.

    Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Oxidation: The bromomethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thiocyanato, or alkoxy derivatives.

    Reduction: Formation of methyl 2-(aminomethyl)-4-cyanobenzoate.

    Oxidation: Formation of methyl 2-(carboxymethyl)-4-cyanobenzoate.

Scientific Research Applications

Methyl 2-(bromomethyl)-4-cyanobenzoate is used in various scientific research applications, including:

    Organic Synthesis: As an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.

    Material Science: Used in the preparation of functionalized polymers and advanced materials.

    Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.

Mechanism of Action

The mechanism of action of methyl 2-(bromomethyl)-4-cyanobenzoate depends on the specific chemical reactions it undergoes. For example, in nucleophilic substitution reactions, the bromomethyl group acts as a leaving group, allowing nucleophiles to attack the carbon center. In reduction reactions, the cyano group is converted to an amine through the transfer of electrons from the reducing agent.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-cyanobenzoate: Lacks the bromomethyl group, making it less reactive in nucleophilic substitution reactions.

    Methyl 2-(chloromethyl)-4-cyanobenzoate: Similar structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and reaction conditions.

    Methyl 2-(hydroxymethyl)-4-cyanobenzoate: Contains a hydroxymethyl group, making it more suitable for oxidation reactions.

Uniqueness

Methyl 2-(bromomethyl)-4-cyanobenzoate is unique due to the presence of both a bromomethyl and a cyano group, providing a versatile platform for various chemical transformations. Its reactivity in nucleophilic substitution and reduction reactions makes it a valuable intermediate in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

methyl 2-(bromomethyl)-4-cyanobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)9-3-2-7(6-12)4-8(9)5-11/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMLVCVLSZNSKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)C#N)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50633347
Record name Methyl 2-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

165111-46-6
Record name Methyl 2-(bromomethyl)-4-cyanobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50633347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-cyano-2-methyl-benzoic acid methyl ester (12.5 g, 71.35 mmol), NBS (12.7 g, 71.35 mmol) and di-benzoyl peroxide (BPO) (0.8 g, 3.28 mmol) in CCl4 (200 mL) was heated to reflux temperature for 3 hours. After it was cooled to room temperature, the reaction mixture was filtered. The filtrate was concentrated in vacuo to give a crude product (18.2 g) which was used in the next step reaction without further purification.
Quantity
12.5 g
Type
reactant
Reaction Step One
Name
Quantity
12.7 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0.8 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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